molecular formula C9H10O5 B1632672 4-(2-Hydroxyethoxy)salicylic acid CAS No. 163451-82-9

4-(2-Hydroxyethoxy)salicylic acid

Cat. No.: B1632672
CAS No.: 163451-82-9
M. Wt: 198.17 g/mol
InChI Key: INEIMLMPQGJCGK-UHFFFAOYSA-N
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Scientific Research Applications

4-(2-Hydroxyethoxy)salicylic acid has a wide range of applications in scientific research:

Safety and Hazards

4-(2-Hydroxyethoxy)salicylic acid can cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

4-(2-Hydroxyethoxy)salicylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels within the cell .

Additionally, this compound can bind to certain proteins, altering their conformation and function. This binding can either inhibit or activate the protein’s activity, depending on the nature of the interaction. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation .

Moreover, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to either upregulation or downregulation of specific genes, thereby influencing cellular metabolism and other vital processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites .

Additionally, this compound can influence gene expression by interacting with transcription factors. This interaction can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular processes such as metabolism and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate cellular processes effectively. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of many compounds . This interaction can influence metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound can affect the biosynthesis of other compounds, such as phenolic acids, by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . This compound can also accumulate in certain cellular compartments, depending on its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the nucleus . These localizations can affect its activity and function, as the compound can interact with different biomolecules in these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)salicylic acid typically involves the reaction of salicylic acid with ethylene glycol under specific conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . The reaction can be represented as follows:

Salicylic Acid+Ethylene Glycol4-(2-Hydroxyethoxy)salicylic Acid+Water\text{Salicylic Acid} + \text{Ethylene Glycol} \rightarrow \text{this compound} + \text{Water} Salicylic Acid+Ethylene Glycol→4-(2-Hydroxyethoxy)salicylic Acid+Water

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)salicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyethoxy)salicylic acid is unique due to the presence of the hydroxyethoxy group, which imparts different physicochemical properties compared to its parent compound and other derivatives. This modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-hydroxy-4-(2-hydroxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,10-11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEIMLMPQGJCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163451-82-9
Record name 4-(2-Hydroxyethoxy)salicylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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